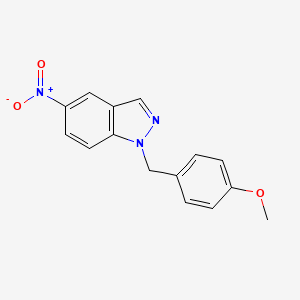

1-(4-methoxybenzyl)-5-nitro-1H-indazole

描述

1-(4-Methoxybenzyl)-5-nitro-1H-indazole is a nitro-substituted indazole derivative featuring a 4-methoxybenzyl group at the N1 position. Indazoles are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

The molecular formula is C₁₅H₁₃N₃O₃ (molecular weight: 283.28 g/mol). Key structural features include:

- 4-Methoxybenzyl group at position 1: Introduces electron-donating methoxy substituent, which may improve solubility and modulate interactions with biological targets.

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)10-17-15-7-4-13(18(19)20)8-12(15)9-16-17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJWDLCHHHACAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658008 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071550-12-3 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Arylhydrazones

One common method for synthesizing indazoles involves the formation of arylhydrazones, which then undergo intramolecular cyclization to form the indazole ring. This process can be facilitated by various catalysts and conditions.

- Starting Materials : Arylhydrazines and carbonyl compounds are used to form arylhydrazones.

- Reaction Conditions : The cyclization step often requires heating in a solvent like DMF or the use of specific oxidants to facilitate the reaction.

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

This method involves the use of silver(I) as a mediator for intramolecular oxidative C–H amination, which can efficiently construct indazole rings. This approach is versatile and can accommodate various substituents on the indazole ring.

- Starting Materials : Typically involves hydrazones or similar precursors.

- Reaction Conditions : Silver(I) salts, such as silver(I) acetate, are used in solvents like 1,2-dichloroethane at elevated temperatures.

Palladium-Catalyzed Cyclization

Palladium-catalyzed reactions can also be employed for the synthesis of indazoles. This method often involves the cyclization of aminohydrazones in the presence of palladium catalysts.

- Starting Materials : Aminohydrazones are key precursors.

- Reaction Conditions : Palladium catalysts, such as palladium acetate, are used under ligand-free conditions.

Specific Synthesis of this compound

While specific literature on the synthesis of this compound might be limited, a general approach could involve the following steps:

- Nitration of Indazole : Introduction of a nitro group at the 5-position of the indazole ring.

- Alkylation with 4-Methoxybenzyl Chloride : Attachment of the 4-methoxybenzyl group to the indazole nitrogen.

Nitration Step

- Starting Material : 1H-Indazole.

- Reaction Conditions : Fuming nitric acid or a mixture of nitric and sulfuric acids can be used for nitration.

Alkylation Step

- Starting Material : 5-Nitro-1H-indazole.

- Reaction Conditions : Reaction with 4-methoxybenzyl chloride in a solvent like DMF, using a base such as cesium carbonate.

Data and Research Findings

Synthesis Yields and Conditions

| Method | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| Arylhydrazone Cyclization | Arylhydrazine, Carbonyl Compound | DMF, Heat | High |

| Silver(I)-Mediated | Hydrazones | Ag(I) Salt, 1,2-Dichloroethane, 80°C | Moderate to High |

| Palladium-Catalyzed | Aminohydrazones | Pd(OAc)2, Ligand-Free | Moderate |

Spectroscopic Data

Spectroscopic analysis, such as NMR and IR, is crucial for confirming the structure of the synthesized compound. For example, the 1H NMR of similar indazole derivatives typically shows signals corresponding to the aromatic protons and the methoxy group.

化学反应分析

1-(4-Methoxybenzyl)-5-nitro-1H-indazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can also be reduced to a hydroxylamine intermediate using reagents like sodium dithionite.

Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(4-methoxybenzyl)-5-amino-1H-indazole, while substitution reactions can introduce various functional groups to the benzyl moiety.

科学研究应用

Anticancer Activity

Research has demonstrated that 1-(4-methoxybenzyl)-5-nitro-1H-indazole exhibits significant anticancer properties. In a study evaluating various substituted benzamides, the compound was found to possess potent activity against human colorectal carcinoma cell lines. The compound's IC value was reported at 4.12 µM, indicating superior efficacy compared to standard chemotherapeutic agents like 5-fluorouracil (IC = 7.69 µM) .

Antimicrobial Properties

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound has been investigated for its antibacterial and antifungal activities. In vitro studies suggest that it has comparable effectiveness to established antibiotics against various bacterial strains, showcasing its potential as a lead compound for further development .

Inhibition of Protein-Protein Interactions

The compound serves as a promising molecular probe for studying the eIF4E/eIF4G interaction, which is crucial for cap-dependent translation initiation—a process often dysregulated in cancers. The rigidified structure of this compound enhances its potency as an inhibitor of this interaction, making it a valuable tool for investigating translation mechanisms in pathological conditions .

Structure-Activity Relationship (SAR)

The introduction of the nitro group at the C-5 position of the indazole ring is critical for enhancing the compound's biological activity. Studies indicate that modifications to the phenyl moiety can significantly affect solubility and potency. For example, substituting with polar groups has been shown to improve solubility substantially, which is essential for bioavailability in therapeutic applications .

Case Studies

作用机制

The mechanism of action of 1-(4-methoxybenzyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxybenzyl group may also contribute to the compound’s binding affinity to specific proteins or enzymes, modulating their activity.

相似化合物的比较

Structural and Electronic Comparisons

- Substituent Effects: The 4-methoxybenzyl group in the target compound is electron-donating due to the methoxy (-OCH₃) group, which may enhance solubility in polar solvents compared to the benzyl analog . Positional Isomerism: 3-(4-Methoxyphenyl)-5-nitro-1H-indazole (CAS 395099-28-2) demonstrates that substituent placement (C3 vs. N1) significantly impacts molecular geometry and steric interactions .

Pharmacological Potential

- 1-(3-Fluorobenzyl)-5-nitro-1H-indazole lacks reported suppliers or activity data, highlighting the need for further exploration of fluorinated analogs .

生物活性

1-(4-Methoxybenzyl)-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C15H14N4O2. The structure features a nitro group and a methoxybenzyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The nitro group is known to enhance the compound's reactivity, potentially facilitating interactions with cellular components.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism or signaling pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 8.3 |

| A549 (Lung) | 15.0 |

These results suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the exact pathways involved.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies reported effective inhibition against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The observed antimicrobial effects may be linked to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antitumor Efficacy : A recent study published in Pharmaceutical Research highlighted the compound's potential as a novel anticancer agent, showing significant tumor growth inhibition in xenograft models.

- Mechanistic Insights : Another investigation focused on the compound's ability to induce oxidative stress in cancer cells, leading to increased apoptosis rates.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer drug.

常见问题

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, 1,2-dichlorobenzene, reflux | Ketone intermediate | |

| Cyclization | Hydrazine hydrate, DMF, 100°C | Indazole core formation | |

| Methoxybenzylation | 4-Methoxybenzyl chloride, K₂CO₃ | Target compound functionalization |

Basic: How can the crystal structure of this compound be resolved using X-ray diffraction?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data Collection: Use a diffractometer (e.g., Bruker D8) with Mo/Kα radiation.

Structure Solution: Employ the SHELX suite (SHELXT or SHELXD) for phase determination via direct methods .

Refinement: Iteratively refine atomic positions and displacement parameters using SHELXL, incorporating restraints for disordered moieties (e.g., methoxybenzyl group) .

Validation: Analyze residual electron density and R-factors. WinGX or Olex2 can visualize the final structure .

Critical Note: SHELXL is preferred for high-resolution data due to robust handling of anisotropic displacement parameters .

Advanced: How to address discrepancies in crystallographic refinement between SHELXL and other software?

Methodological Answer:

Discrepancies often arise from:

- Parameterization Differences: SHELXL uses a restrained refinement model, while other programs (e.g., CRYSTALS) may apply rigid-body constraints.

- Handling Disorder: SHELXL’s PART instruction allows precise modeling of disordered groups, reducing R-factor inflation .

Resolution Strategy:

Cross-validate using independent software (e.g., WinGX’s built-in tools) .

Compare residual density maps and hydrogen-bonding networks.

Re-examine data integration (e.g., absorption corrections) to rule out systematic errors .

Example: A 2023 study resolved methoxybenzyl disorder by applying SHELXL’s SIMU and DELU restraints, achieving R₁ = 0.045 .

Advanced: How to optimize nitro-group reduction without cleaving the methoxybenzyl moiety?

Methodological Answer:

Selective reduction of the nitro group to an amine requires careful catalyst choice:

Catalytic Hydrogenation: Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol. Monitor reaction progress via TLC to avoid over-reduction .

Chemical Reduction: Employ SnCl₂/HCl or Na₂S₂O₄ in aqueous/organic biphasic systems to minimize side reactions .

Critical Parameters:

- Temperature: Maintain <50°C to prevent demethylation of the methoxy group.

- Solvent: Polar aprotic solvents (DMF, DMSO) stabilize intermediates .

Q. Table 2: Reduction Efficiency Comparison

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| H₂/Pd-C | 10% Pd/C | 85 | 98 | |

| SnCl₂/HCl | SnCl₂ | 72 | 95 |

Advanced: How to design biological activity assays for this compound, considering structural analogs?

Methodological Answer:

Leverage structural analogs (e.g., metonitazene, a benzimidazole derivative) to guide assay design :

Target Selection: Screen against kinases or GPCRs using in vitro enzyme inhibition assays (e.g., PKA inhibition in vascular studies ).

Cellular Models: Use cancer cell lines (HeLa, MCF-7) for cytotoxicity profiling via MTT assays .

SAR Analysis: Modify substituents (e.g., nitro position, methoxy group) to correlate structure with activity.

Key Consideration:

- Metabolic Stability: Assess microsomal stability in liver S9 fractions to prioritize lead candidates .

Example: A 2020 study on indazole-pyrazole hybrids identified 1-(4-methoxybenzyl) derivatives as potent antitumor agents (IC₅₀ = 1.2 µM in MCF-7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。